

green synthesis cis-pinane ionic liquid layer SCILL catalyst

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Compound Focus: (1R)-(+)-cis-Pinane

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Introduction to the Green Synthesis of cis-Pinane

The stereoselective hydrogenation of α -pinene to *cis*-pinane is a significant transformation in the flavor, fragrance, and pharmaceutical industries, where high product purity is often required [1]. Conventional methods using noble metal catalysts and organic solvents present challenges, including cost, environmental concerns, and poor catalyst reusability [1]. The Solid Catalyst with Ionic Liquid Layer (SCILL) technology offers a robust and green alternative by coating a conventional solid catalyst with a thin layer of ionic liquid (IL). This system enhances stereoselectivity, protects active sites, and improves catalyst stability, all while eliminating the need for organic solvents [2] [1]. This application note provides a detailed protocol for synthesizing and utilizing a Nickel-based SCILL catalyst for the highly selective hydrogenation of α -pinene to *cis*-pinane.

Experimental Protocols

Synthesis of the Ionic Liquid [C₂OHmim][BF₄]

The ionic liquid 1-ethanol-3-methylimidazolium tetrafluoroborate is synthesized as follows [1]:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 50.00 g (0.60 mol) of 1-methylimidazole.
- **Alkylation Reaction:** Under an argon atmosphere and with constant stirring, slowly add 60.38 g (0.75 mol) of 2-chloroethanol dropwise via a constant-pressure funnel. Heat the reaction mixture to 85 °C in an oil bath and maintain the temperature for 72 hours.
- **Purification:** After two distinct liquid phases form, remove the upper layer. Wash the bottom ionic liquid phase repeatedly with ethyl acetate (6 × 30 mL) to remove unreacted starting materials.
- **Anion Metathesis:** Combine the dried product (approximately 50 g, 0.3 mol) with 150 mL of acetone and 38 g (0.34 mol) of sodium tetrafluoroborate (NaBF₄) in a 250 mL round-bottom flask. Stir the mixture at room temperature for 72 hours.
- **Isolation:** Separate the resulting ionic liquid by vacuum filtration. Wash the product with acetone (4 × 30 mL) and remove any residual volatile solvents using a rotary evaporator at 90 °C under high vacuum to obtain pure [C₂OHmim][BF₄].

Preparation of the SCILL Catalyst (IL-Ni/DF3C)

The catalyst is prepared using a discarded fluid catalytic cracking catalyst (DF3C) as a support [1].

- **Support Pretreatment:** Calcine the DF3C in a muffle furnace at 500 °C for 5 hours to remove carbon deposits from its surface.
- **Nickel Impregnation:** Impregnate the calcined DF3C via incipient wetness method with an aqueous solution of nickel nitrate hexahydrate (to achieve 10 wt% Ni loading) and 1.5 wt% polyvinylpyrrolidone (PVP). Allow the mixture to stand overnight at room temperature.
- **Drying and Calcination:** Dry the impregnated material at 110 °C for 4 hours under vacuum. Subsequently, calcine the dried precursor in a muffle furnace at 550 °C for 4 hours to obtain NiO/DF3C.
- **Reduction:** Reduce the NiO/DF3C precursor under a flowing hydrogen atmosphere using a temperature-programmed protocol to obtain the active Ni/DF3C catalyst.
- **Ionic Liquid Coating:** Prepare the SCILL catalyst by adding an acetone solution of [C₂OHmim][BF₄] dropwise to the Ni/DF3C catalyst. Mix thoroughly and dry the slurry in a vacuum oven at 60 °C for 3 hours to evaporate the acetone, leaving a thin, uniform ionic liquid layer on the catalyst surface. For optimal performance in this reaction, an ionic liquid loading of 10 wt% is recommended [2] [1].

Hydrogenation of α -Pinene to cis-Pinane

Materials:

- α -Pinene ($\geq 98\%$)

- IL-Ni/DF3C SCILL catalyst (10 wt% IL loading)
- Hydrogen gas (H₂), high purity

Procedure:

- **Reaction Setup:** Place the IL-Ni/DF3C catalyst and a magnetic stir bar into a high-pressure reactor (e.g., Parr autoclave).
- **Loading Reactant:** Add α -pinene to the reactor. The reaction can be performed neat (without solvent) [2].
- **Purging and Pressurization:** Seal the reactor, purge several times with H₂ to remove air, and then pressurize with H₂ to the desired pressure (e.g., 1-4 MPa).
- **Reaction Initiation:** Heat the reaction mixture to the target temperature (e.g., 120-200 °C) with constant stirring to initiate the hydrogenation reaction.
- **Reaction Monitoring:** Maintain the reaction conditions for a specified period (e.g., 2-4 hours). Monitor reaction progress by tracking H₂ pressure drop or via offline GC analysis of withdrawn samples.
- **Product Isolation:** After the reaction, cool the reactor to room temperature and carefully release the residual H₂ pressure.
- **Separation:** Separate the catalyst from the reaction mixture by filtration or centrifugation. The catalyst can be washed with a minimal amount of acetone and dried for reuse.
- **Product Analysis:** Analyze the liquid product using Gas Chromatography (GC) to determine α -pinene conversion and *cis*-pinane selectivity.

Results and Data Analysis

The following tables summarize the key performance data for the SCILL-catalyzed hydrogenation of α -pinene.

Table 1: Catalyst Performance with 10 wt% IL Loading [2]

Performance Metric	Value
Conversion of α -Pinene	> 99%
Selectivity to <i>cis</i> -Pinane	> 98%
Catalyst Stability (Number of Runs)	13

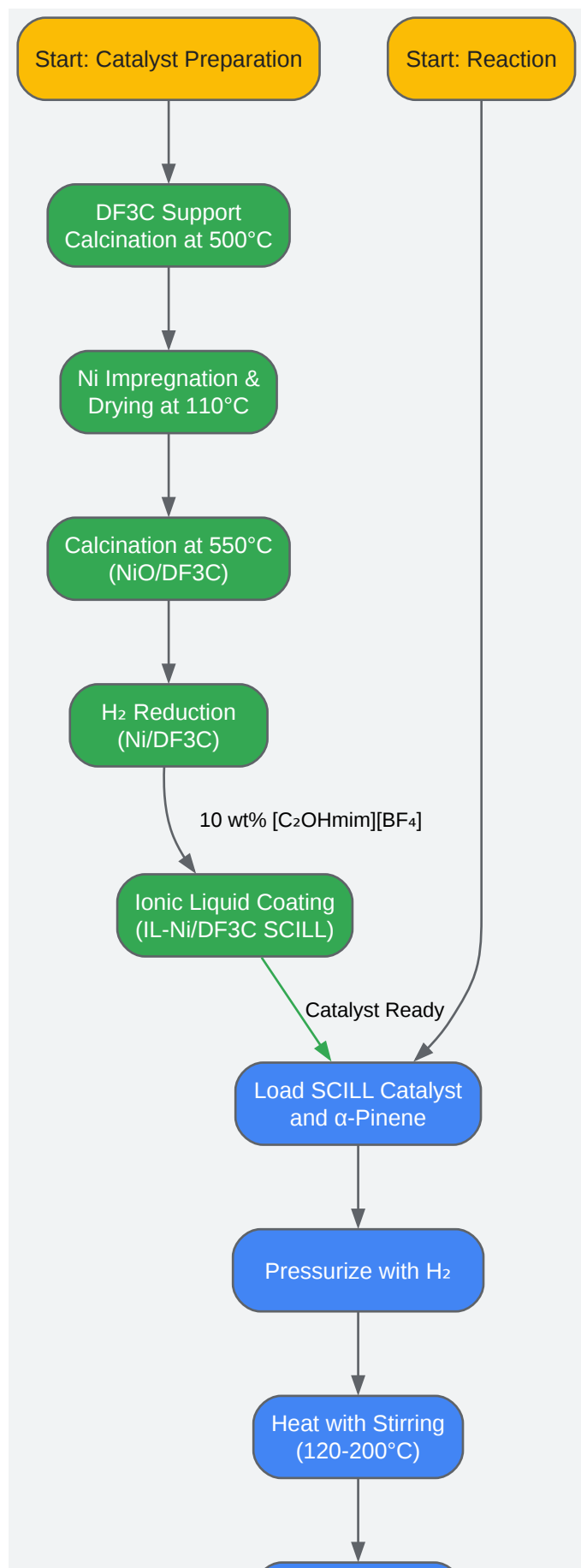
Performance Metric	Value
Conversion after 13 runs	~ 99%

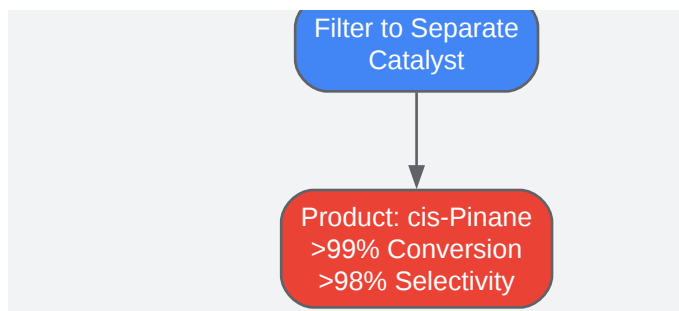
Table 2: Effect of Reaction Parameters on Catalyst Performance [2] [1]

Parameter	Range Studied	Effect on Conversion	Effect on <i>cis</i> -Selectivity
IL Loading	0 - 10 wt%	Suppressed at higher loadings	Increased significantly with IL loading
H ₂ Pressure	1 - 4 MPa	Increased with pressure	Mild positive effect
Temperature	120 - 200 °C	Increased with temperature	Decreased at very high temperatures

Workflow and Mechanism Visualization

The diagram below illustrates the preparation of the SCILL catalyst and the subsequent hydrogenation reaction workflow.





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The enhanced selectivity in the SCILL system is attributed to a dual mechanism [1]:

- **Filter Effect:** The ionic liquid layer creates a diffusion barrier, regulating the concentration of reactants and intermediates at the active metal sites, which favors the formation of the less sterically hindered *cis*-pinane isomer.
- **Ligand Effect:** The ionic liquid can modify the electronic environment of the nickel nanoparticles, optimizing their interaction with the α -pinene molecule and the reaction intermediates for high *cis*-selectivity.

Conclusion and Outlook

The described protocol for the SCILL-catalyzed hydrogenation of α -pinene provides a green and highly efficient route to *cis*-pinane. The use of a non-noble metal (Nickel) supported on an industrial waste material (DF3C), combined with an ionic liquid layer, demonstrates a commitment to the principles of green chemistry by enhancing selectivity, eliminating organic solvents, and utilizing waste [2] [1]. The catalyst exhibits exceptional performance, with conversions and selectivities exceeding 98%, and remarkable stability over at least 13 reaction cycles. This makes the process highly attractive for industrial application. Future work may focus on optimizing ionic liquid structures for further performance enhancement and scaling up the catalytic system for continuous flow operations.

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References

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